

2-(Aminomethyl)-4-chlorophenol solubility in organic solvents

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Compound of Interest

Compound Name: 2-(Aminomethyl)-4-chlorophenol

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An In-Depth Technical Guide to the Solubility of **2-(Aminomethyl)-4-chlorophenol** in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient process development, formulation design, and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of **2-(Aminomethyl)-4-chlorophenol**, a key intermediate in various synthetic pathways. We will explore the physicochemical properties of the molecule, delve into the theoretical frameworks governing its dissolution, present a predicted solubility profile across a range of common organic solvents, and provide a detailed experimental protocol for its empirical determination. This document is intended to serve as a practical resource for scientists and researchers, enabling informed solvent selection and optimization of processes involving this compound.

Introduction: The Critical Role of Solubility

2-(Aminomethyl)-4-chlorophenol is a substituted phenol containing an aminomethyl group, a hydroxyl group, and a chlorine atom attached to a benzene ring. This unique combination of functional groups imparts a distinct polarity and reactivity, making it a valuable building block in the synthesis of more complex molecules. The efficiency of its use in synthesis, purification (e.g., crystallization), and formulation is fundamentally dictated by its interaction with various solvents—that is, its solubility.

This guide moves beyond a simple listing of data to explain the underlying principles that govern the solubility of **2-(Aminomethyl)-4-chlorophenol**. By understanding the interplay between the solute's molecular structure and the solvent's properties, researchers can rationally select solvent systems, predict dissolution behavior, and troubleshoot challenges in their experimental work.

Physicochemical Profile of **2-(Aminomethyl)-4-chlorophenol**

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key features of **2-(Aminomethyl)-4-chlorophenol** are its ability to act as both a hydrogen bond donor (from the -OH and -NH₂ groups) and acceptor (the N and O atoms), its moderate polarity, and its amphoteric nature.

| Property | Value | Source / Note |
|-------------------|---|---|
| Molecular Formula | C ₇ H ₈ CINO | - |
| Molecular Weight | 157.60 g/mol | - |
| Appearance | Solid, crystalline powder | [1] [2] |
| Melting Point | Data not consistently available | Varies by source |
| LogP (predicted) | ~1.5 - 1.8 | [1] [3] |
| Functional Groups | Phenolic Hydroxyl (-OH), Primary Amine (-CH ₂ NH ₂), Aryl Chloride (-Cl) | - |

The presence of both a basic amino group and an acidic phenolic group means the molecule's charge state is highly dependent on pH, which in turn dramatically affects its solubility in protic solvents. The LogP value suggests a moderate lipophilicity, indicating that while it prefers polar environments, it will have some affinity for less polar organic solvents.

Theoretical Frameworks for Predicting Solubility

While empirical testing is the gold standard, theoretical models provide a powerful predictive framework for initial solvent screening, saving time and resources.

The Principle of "Like Dissolves Like"

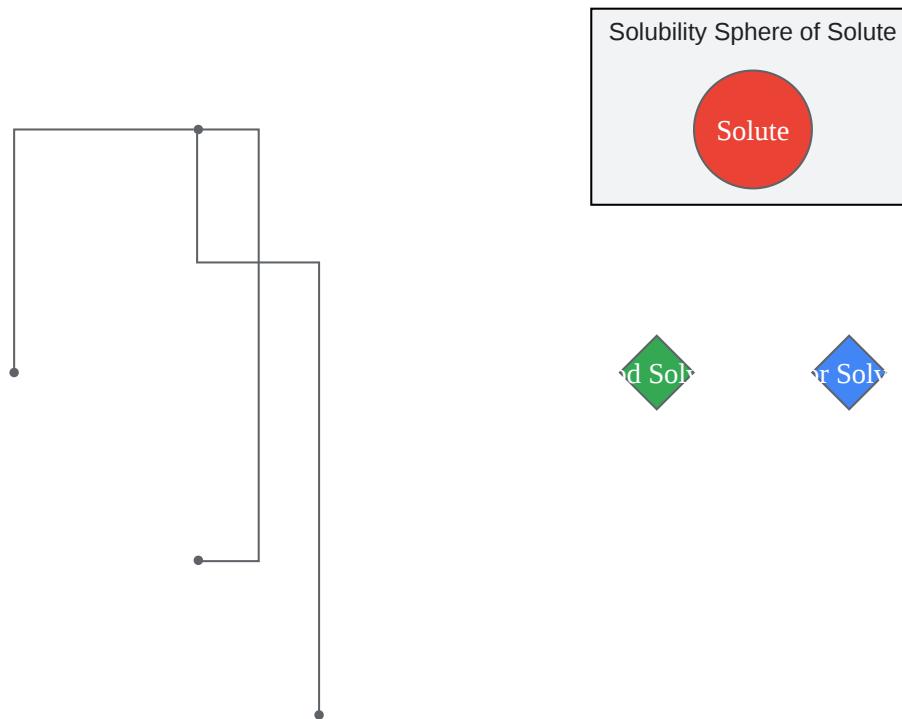
This foundational concept states that substances with similar intermolecular forces are likely to be soluble in one another.^{[4][5]} **2-(Aminomethyl)-4-chlorophenol** has strong hydrogen bonding capabilities and significant dipole-dipole interactions. Therefore, it is predicted to be most soluble in polar solvents that can engage in these same types of interactions. Conversely, its solubility in nonpolar solvents, which primarily interact via weaker London dispersion forces, is expected to be poor.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more quantitative approach by deconstructing the total cohesive energy of a substance into three components.^{[6][7][8]}

- δ_d (Dispersion): Energy from van der Waals forces.
- δ_p (Polar): Energy from dipolar intermolecular forces.
- δ_h (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is considered a "good" solvent for a solute if their Hansen parameters are similar. This can be visualized in a 3D "Hansen space," where solvents that fall within a certain radius of the solute are predicted to dissolve it.^{[6][9]} This model is particularly powerful for designing solvent blends, where two poor solvents can be mixed to create a good solvent system whose combined HSP matches the solute.^[9]



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Hansen Solubility Space Concept.

COSMO-RS Model

For a highly accurate, ab initio prediction, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is an established tool in the pharmaceutical industry.[10][11][12] This model uses quantum chemical calculations to determine the chemical potential of a solute in a solvent, providing a robust prediction of solubility without the need for experimental data.[12][13][14] It is particularly useful for screening large numbers of solvents early in the development process.

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical properties and theoretical principles, the following solubility profile for **2-(Aminomethyl)-4-chlorophenol** is predicted. This serves as a starting point for experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---------------|------------------------------------|----------------------|---|
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bond donating and accepting capabilities match the solute's -OH and -NH ₂ groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Medium | Strong dipole moments and hydrogen bond accepting sites interact favorably with the solute. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Medium | Moderate polarity and hydrogen bond accepting ability. A similar compound, 3-aminophenol, shows high solubility in THF and dioxane.[15][16] |
| Ketones | Acetone | Medium | Polar aprotic solvent capable of accepting hydrogen bonds.[17] |
| Esters | Ethyl Acetate | Low to Medium | Moderate polarity but weaker H-bond accepting strength compared to ketones or ethers. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | Lower polarity and inability to hydrogen bond significantly limit interaction with the polar functional groups. |

| | | | |
|-----------|------------------|----------------------|--|
| Aromatic | Toluene, Benzene | Very Low / Insoluble | Nonpolar nature creates a large energy penalty for solvating the polar solute. 3-aminophenol has minimal solubility in benzene. [15] |
| Aliphatic | Hexane, Heptane | Insoluble | Nonpolar solvents with only weak dispersion forces are unable to overcome the solute's crystal lattice energy. |

Key Factors Influencing Solubility

Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Consequently, solubility typically increases with an increase in temperature.[\[4\]](#)[\[18\]](#) This provides more kinetic energy to the solvent molecules, allowing them to overcome the intermolecular forces within the solute's crystal lattice more effectively.[\[18\]](#)[\[19\]](#)

pH (in Protic or Aqueous Systems)

The amphoteric nature of **2-(Aminomethyl)-4-chlorophenol** makes its solubility highly pH-dependent in aqueous or protic organic systems.

- Acidic Conditions (Low pH): The primary amine group (-CH₂NH₂) becomes protonated to form an ammonium salt (-CH₂NH₃⁺). This charged species is significantly more polar and exhibits much higher solubility in polar solvents.[\[17\]](#)[\[20\]](#)[\[21\]](#)
- Alkaline Conditions (High pH): The acidic phenolic hydroxyl group (-OH) is deprotonated to form a phenoxide salt (-O⁻). This resulting ion is also highly polar and more soluble in polar solvents.[\[22\]](#)

Experimental Protocol: Equilibrium Solubility Determination

The following protocol describes the industry-standard saturation shake-flask method for accurately determining equilibrium solubility.^{[23][24][25]} This method ensures that the system has reached thermodynamic equilibrium, providing a reliable and reproducible measurement.

Materials and Equipment

- **2-(Aminomethyl)-4-chlorophenol** (solid)
- Selected organic solvents (analytical grade)
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Experimental Workflow

Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure

- Preparation: Add an excess amount of solid **2-(Aminomethyl)-4-chlorophenol** to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
- Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

- Sampling and Filtration: After equilibration, stop the shaker and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to sediment. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 μm syringe filter into a clean vial. This step is critical to remove all particulate matter.
- Dilution: Accurately dilute a known volume of the filtered, saturated solution with an appropriate mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.
- Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of **2-(Aminomethyl)-4-chlorophenol**. A calibration curve prepared with standards of known concentrations must be used.
- Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in appropriate units, such as mg/mL or mol/L.

Conclusion

The solubility of **2-(Aminomethyl)-4-chlorophenol** is governed by its polar, hydrogen-bonding functional groups. It is predicted to be highly soluble in polar protic solvents like alcohols and moderately to highly soluble in polar aprotic solvents such as DMSO and THF. Its solubility in nonpolar aliphatic and aromatic solvents is expected to be negligible. For practical applications, temperature is a key factor, with solubility generally increasing at higher temperatures. In systems containing protic solvents, pH will have a dramatic effect on solubility due to the compound's amphoteric nature. While predictive models like Hansen Solubility Parameters provide excellent guidance for solvent screening, the definitive determination of solubility requires rigorous experimental measurement using validated methods like the shake-flask protocol detailed herein.

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- To cite this document: BenchChem. [2-(Aminomethyl)-4-chlorophenol solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267940#2-aminomethyl-4-chlorophenol-solubility-in-organic-solvents>

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